Buflomedil Hydrochloride

Catalog No.
S522255
CAS No.
35543-24-9
M.F
C17H26ClNO4
M. Wt
343.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buflomedil Hydrochloride

CAS Number

35543-24-9

Product Name

Buflomedil Hydrochloride

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride

Molecular Formula

C17H26ClNO4

Molecular Weight

343.8 g/mol

InChI

InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H

InChI Key

ZDPACSAHMZADFZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,4,6-trimethoxyphenyl-3-pyrrolidine propyl ketone, blufomedil, Bufedil, Buflo 1A Pharma, Buflo AbZ, Buflo-POS, Buflo-Puren, Buflohexal, buflomedil, Buflomedil Heumann, buflomedil hydrochloride, Buflomedil Lindo, buflomedil pyridoxal phosphate, Buflomedil Stada, buflomedil von ct, Buflomedil-ratiopharm, bufomedil, Fonzylane, LL 1656, Lofton, Loftyl, Sinoxis

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl

The exact mass of the compound Buflomedil hydrochloride is 343.155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759291. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Buflomedil Hydrochloride is a highly water-soluble vasoactive agent and alpha-adrenoceptor antagonist historically utilized for peripheral arterial disease. In contemporary research and industrial procurement, it is primarily sourced as a critical reference standard for predictive toxicology and as a model active pharmaceutical ingredient (API) for advanced formulation development [1]. Unlike its free base counterpart, the hydrochloride salt exhibits a stable melting point of 192-193 °C and exceptional aqueous solubility (up to 63 mg/mL), remaining fully ionized at physiological pH . These physicochemical properties make it highly processable for aqueous assay media, hydrogel formulations, and electro-driven delivery systems, ensuring reproducible performance in both laboratory workflows and specialized industrial applications[2].

Procuring generic rheologic agents, such as pentoxifylline, as substitutes for Buflomedil Hydrochloride fails in specialized pharmacological and toxicological workflows[1]. While pentoxifylline is a common clinical alternative for vasodilation, it operates via phosphodiesterase inhibition and lacks the direct alpha-adrenergic antagonism and established hERG potassium channel liability (IC50 = 3.0 µM) that makes buflomedil an essential positive control in cardiotoxicity screening[2]. Furthermore, substituting the hydrochloride salt with the buflomedil free base severely compromises formulation compatibility; the free base lacks the high aqueous solubility and the necessary charge profile (pKa 10.15) required for electrically driven mucosal transport (iontophoresis) or stable aqueous assay media [3].

Aqueous Solubility and Iontophoretic Mucosal Flux

Buflomedil Hydrochloride provides a high aqueous solubility (63 mg/mL) and full ionization at physiological pH 6.28 (pKa 10.15), making it highly suitable for electrically assisted delivery. When formulated in a 2% hydroxyethyl cellulose (HEC) hydrogel, iontophoresis (1 mA/cm² for 10 min) achieved a mucosal delivery of 323.3 µg/cm², compared to a passive diffusion baseline of only 24.8 µg/cm² [1].

Evidence DimensionMucosal delivery flux
Target Compound Data323.3 µg/cm² (via iontophoresis)
Comparator Or Baseline24.8 µg/cm² (passive diffusion baseline)
Quantified Difference~13-fold increase in delivery
Conditions10 min at 1 mA/cm² using a thin film (20 µmol Buflomedil HCl)

Validates the hydrochloride salt as a highly suitable candidate for developing electrically assisted topical or mucosal delivery systems due to its quantified charge and solubility advantages over passive baselines.

hERG Channel Inhibition for Cardiotoxicity Benchmarking

Buflomedil is a known cardiotoxic agent that inhibits the hERG potassium channel, a critical liability in drug development [1]. It demonstrates an IC50 of 3.0 µM for hERG blockade, distinguishing it from non-cardiotoxic vasodilators like pentoxifylline, which lack this potent off-target effect [2].

Evidence DimensionhERG K+ channel inhibition (IC50)
Target Compound Data3.0 µM
Comparator Or BaselinePentoxifylline (lacks significant hERG blockade)
Quantified DifferenceHighly potent micromolar hERG blockade vs. negligible blockade
ConditionsPatch-clamp techniques on mammalian lineage cells

Essential for toxicology labs requiring a validated, quantifiable positive control for proarrhythmic risk and hERG screening assays.

Alpha-Adrenergic Receptor Antagonism Affinity

Buflomedil Hydrochloride acts as a direct alpha-adrenoceptor antagonist, exhibiting a Ki of 4.06 μM for the rat α1A-adrenergic receptor and 6.84 μM for the α1B-adrenergic receptor. In contrast, common rheologic substitutes like pentoxifylline act via phosphodiesterase inhibition and do not bind these specific adrenoceptors [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataKi = 4.06 μM (α1A-AR)
Comparator Or BaselinePentoxifylline (PDE inhibitor, no direct α-AR affinity)
Quantified DifferenceSpecific micromolar α-AR antagonism vs. non-binding
ConditionsRat alpha-adrenergic receptor binding assays

Crucial for researchers needing a specific alpha-adrenoceptor antagonist reference rather than a general rheologic agent for vascular smooth muscle assays.

Predictive Cardiotoxicity and hERG Screening

Due to its established hERG K+ channel inhibition (IC50 = 3.0 µM), Buflomedil Hydrochloride is heavily utilized as a positive control and reference standard in preclinical safety pharmacology and patch-clamp assays to validate proarrhythmic risk models [1].

Advanced Transdermal and Mucosal Formulation Development

The compound's high aqueous solubility (63 mg/mL) and complete ionization at physiological pH make it an ideal model API for optimizing electrically assisted delivery systems, such as iontophoretic hydrogels, where it significantly outperforms passive diffusion [2].

Vascular Smooth Muscle Pharmacology

Procured for in vitro vascular reactivity studies, it serves as a reliable, quantifiable alpha-1 and alpha-2 adrenoceptor antagonist reference, offering a distinct mechanistic baseline compared to PDE inhibitors like pentoxifylline[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

343.1550360 Da

Monoisotopic Mass

343.1550360 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J944AFS8S

Related CAS

55837-25-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Irritant

Irritant

Other CAS

35543-24-9

Dates

Last modified: 08-15-2023
1: El-Desoky HS, Ghoneim MM, Abdel-Galeil MM. Quantification of the Vasoactive Agent Buflomedil HCl in Pharmaceutical Formulation and Human Serum by Stripping Voltammetry and Liquid Chromatography. Acta Chim Slov. 2010 Jun;57(2):332-40. PubMed PMID: 24061728.
2: Neri C, Barbareschi M, Turrina S, De Leo D. Suicide by buflomedil HCl: a case report. J Clin Forensic Med. 2004 Feb;11(1):15-6. PubMed PMID: 15261008.
3: Sungthongjeen S, Puttipipatkhachorn S, Paeratakul O, Dashevsky A, Bodmeier R. Development of pulsatile release tablets with swelling and rupturable layers. J Control Release. 2004 Mar 5;95(2):147-59. PubMed PMID: 14980764.
4: Dubourg A, Scamuffa RF. An experimental overview of a new vasoactive drug: buflomedil HCl. Angiology. 1981 Oct;32(10):663-75. Review. PubMed PMID: 7034590.

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